N,N-Dimethyl-N'-(5,6,7,8-tetrahydronaphth-1-yl)formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine: is a chemical compound that belongs to the class of formamidines Formamidines are characterized by the presence of a formamidine group, which consists of a formyl group attached to an amidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may be optimized to increase yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The formamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)amine.
Substitution: Formation of various substituted formamidines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
- N,N-Dimethyl-N’-(2-pyridyl)formamidine
- N,N-Dimethyl-N’-(1-tert-butoxy-3-methyl-2-butyl)formamidine
- N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide
Uniqueness: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine is unique due to the presence of the tetrahydronaphthyl group, which imparts specific steric and electronic properties. This makes it distinct from other formamidines and can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
101398-76-9 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide |
InChI |
InChI=1S/C13H18N2/c1-15(2)10-14-13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9-10H,3-4,6,8H2,1-2H3 |
InChI Key |
OAEXCNONLGRANS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.